REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]([Cl:18])=[CH:11][C:12]([CH3:17])([CH3:16])[CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[K+].[K+]>COCCOCCOC.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:14][CH2:13][C:12]([CH3:17])([CH3:16])[CH:11]=[C:10]([Cl:18])[Cl:9])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
201 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(CCCl)(C)C)Cl
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by shaking several times with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
The organic phase is freed of solvent on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled at a boiling point of 135°-140° C./0.1 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCCC(C=C(Cl)Cl)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mol | |
AMOUNT: MASS | 252 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |